5-(Indoline-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one
Description
Properties
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-17-12-23-11-16(20(17)10-14-5-3-9-24-14)18(22)19-8-7-13-4-1-2-6-15(13)19/h1-6,9,16H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCYWOOSSPSYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3COCC(=O)N3CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Indoline-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one (CAS Number: 1421445-60-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining indoline and morpholine moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 342.4 g/mol. The compound consists of an indoline carbonyl group linked to a thiophenylmethyl substituent on a morpholinone framework.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O3S |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 1421445-60-4 |
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various derivatives of indoline and morpholine, including this compound. In particular, research indicates that compounds with this structural motif exhibit significant cytotoxicity against cancer cell lines, including osteosarcoma and human embryonic kidney cells.
In a study published in PubMed, it was found that among the tested compounds, those containing indoline derivatives generally showed higher cytotoxic effects compared to morpholine derivatives. The specific IC50 values for these compounds varied, with some derivatives exhibiting effective cytotoxic activity at concentrations around 74 μM .
The mechanisms underlying the cytotoxic effects of this compound involve several pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, leading to programmed cell death.
- Inhibition of Cell Migration : It also inhibits the migration of cancer cells, which is crucial for metastasis.
- Calcium Homeostasis Disruption : Analysis of mitochondrial calcium levels suggests that calcium-dependent mechanisms may play a role in the cell death induced by this compound .
Study on Osteosarcoma Cells
A detailed investigation into the effects of various indoline derivatives, including this compound, demonstrated that these compounds significantly reduced cell viability in osteosarcoma cells. The study utilized assays to measure cytotoxicity and apoptosis markers, confirming the effectiveness of these compounds in cancer therapy .
Comparative Analysis
A comparative analysis of similar compounds revealed that modifications in the indoline and morpholine structures could enhance biological activity. For instance, compounds with additional electron-withdrawing groups showed improved potency against cancer cells .
Scientific Research Applications
KvChannel Inhibition
Research has highlighted the compound's potential as a Kv1.5 channel inhibitor, which is crucial for developing treatments for atrial fibrillation and hypertension. In a study, several morpholine-linked indole derivatives exhibited significant inhibition rates against the Kv1.5 channel, with some compounds achieving over 70% inhibition at concentrations of 100 μM. This suggests that derivatives of 5-(Indoline-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one could serve as lead compounds in anti-arrhythmic drug development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess antibacterial and antifungal activities, making it a candidate for further exploration in the treatment of infectious diseases .
GPR84 Antagonism
Recent investigations into the structure-activity relationship of related compounds have identified potential antagonists for the GPR84 receptor, which is involved in inflammatory responses. The indole moiety present in the compound may enhance its binding affinity to GPR84, suggesting a role in developing anti-inflammatory therapies .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Guo et al., 2022 | Kv1.5 Inhibition | Compounds derived from morpholine and indole showed up to 70% inhibition rates; potential for anti-arrhythmic drug development. |
| PMC Article, 2022 | GPR84 Antagonism | Identified high-affinity antagonists with favorable pharmacokinetic profiles; potential for anti-inflammatory applications. |
| PMC Study, 2020 | Antimicrobial Activity | Indicated promising antibacterial and antifungal effects; further investigation warranted. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Morpholin-3-one Derivatives
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Observations:
Substituent Impact on Bioactivity: The 4-aminophenyl group in 4-(4-aminophenyl)morpholin-3-one is critical for antimalarial activity, likely due to its electron-donating properties and interaction with heme in parasites .
Synthetic Routes :
- Morpholin-3-one derivatives are often synthesized via nucleophilic substitution (e.g., reaction of chloroacetyl chloride with amines) or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- The target compound’s indoline-carbonyl group suggests a possible acylation or condensation step, as seen in indole-carboxylic acid syntheses .
Physical Properties :
- Analogs like 3c (C 63.29%, H 5.56%, N 7.03%) exhibit high carbon content due to aromatic substituents, contrasting with Rivaroxaban intermediates (C ~51% in C₁₄H₁₇N₃O₄·HCl) .
- The spirocyclic analog (MW 366.43) demonstrates that bulkier substituents increase molecular weight without necessarily compromising stability .
Computational and Crystallographic Analysis
- Mercury CSD: Tools like Mercury CSD enable visualization of packing patterns and hydrogen-bonding networks in morpholinone derivatives, aiding in predicting the target compound’s crystallinity .
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-(Indoline-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one?
Answer:
The synthesis involves a multi-step approach:
Indoline-1-carbonyl formation : React indoline with a carbonylating agent (e.g., phosgene or triphosgene) under inert conditions.
Thiophene functionalization : Introduce the thiophen-2-ylmethyl group via nucleophilic substitution or Friedel-Crafts alkylation using bromomethylthiophene derivatives .
Morpholin-3-one ring closure : Condense intermediates using dehydrating agents (e.g., PCl₃ or POCl₃) in anhydrous solvents like THF or DCM.
Key considerations : Optimize reaction temperatures (0–60°C) to avoid side reactions and monitor purity via TLC (Rf ~0.5–0.6 in ethyl acetate/hexane) .
Advanced: How do computational methods (e.g., DFT) predict the regioselectivity of nucleophilic attacks on this compound?
Answer:
Density Functional Theory (DFT) studies reveal:
- The morpholin-3-one ring exhibits electron-deficient regions at the carbonyl oxygen (C=O) and nitrogen atoms, favoring nucleophilic attacks at the C4 position.
- The thiophen-2-ylmethyl group directs electrophilic substitution to the α-carbon due to sulfur’s electron-donating resonance effects .
Methodology : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to model transition states and calculate activation energies for competing pathways .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm; morpholinone carbonyl at ~170 ppm) .
- FT-IR : Identify key functional groups (C=O stretch at ~1680 cm⁻¹; C-N stretch at 1250–1350 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., dihedral angles between indoline and thiophene groups ~15–25°) .
Advanced: How can conflicting data on biological activity (e.g., kinase inhibition vs. cytotoxicity) be resolved?
Answer:
Contradictions arise from assay conditions (e.g., enzyme vs. cell-based assays). Mitigation strategies:
Dose-response profiling : Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects from general toxicity .
Molecular docking : Use AutoDock Vina to validate binding modes against kinase active sites (e.g., CDK2 or EGFR) and correlate with experimental IC₅₀ .
Metabolite screening : Identify off-target interactions via LC-MS/MS to rule out reactive intermediates .
Basic: What purification techniques are optimal for isolating this compound?
Answer:
- Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).
- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for crystal formation (yield: 65–75%) .
- HPLC : Employ C18 columns (acetonitrile/water + 0.1% TFA) for high-purity (>98%) isolation .
Advanced: What mechanistic insights explain the compound’s instability under acidic conditions?
Answer:
Acid-mediated degradation occurs via:
Morpholinone ring opening : Protonation of the carbonyl oxygen weakens the C-N bond, leading to ring cleavage.
Thiophene oxidation : H⁺ catalyzes sulfur oxidation to sulfoxide, confirmed by ESI-MS detection of m/z +16 fragments .
Mitigation : Stabilize with buffered solvents (pH 6–8) or lyophilize for long-term storage .
Basic: How is the compound’s solubility profile determined for in vitro assays?
Answer:
- Shake-flask method : Measure solubility in PBS, DMSO, and ethanol at 25°C. Typical solubility: 0.5–2 mg/mL in DMSO.
- LogP calculation : Use ChemDraw or ACD/Labs to estimate partition coefficients (logP ~2.8), guiding solvent selection .
Advanced: What strategies optimize enantiomeric purity in asymmetric synthesis?
Answer:
- Chiral auxiliaries : Use (R)-BINOL or L-proline to induce stereochemistry during morpholinone ring formation.
- Catalytic asymmetric synthesis : Employ Pd(II)-BINAP complexes for >90% ee, verified by chiral HPLC (Chiralpak AD-H column) .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods due to potential irritant vapors (e.g., thiophene derivatives) .
- Waste disposal : Neutralize acidic byproducts before aqueous disposal .
Advanced: How does the thiophene moiety influence photophysical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
